

# "10-Hydroxydihydroperaksine chemical structure and properties"

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## Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B15591258

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## 10-Hydroxydihydroperaksine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: **10-Hydroxydihydroperaksine** is a naturally occurring alkaloid belonging to the sarpagine/ajmaline class of indole alkaloids.<sup>[1]</sup> It is found in the plant species *Rauvolfia verticillata* and *Rauwolfia serpentina*, which have a history of use in traditional medicine, notably for the management of high blood pressure.<sup>[1]</sup> This technical guide provides a summary of the available chemical and physical properties of **10-Hydroxydihydroperaksine**. However, it is important to note that detailed experimental data, particularly regarding its biological activity and specific spectral characteristics, remains limited in publicly accessible scientific literature.

## Chemical Structure and Properties

**10-Hydroxydihydroperaksine**, also known as 10-Hydroxy-19(S),20(R)-dihydroperaksine, possesses a complex pentacyclic structure characteristic of the sarpagine-type alkaloids.

Chemical Structure:

Caption: A placeholder for the 2D chemical structure of **10-Hydroxydihydroperaksine**.

A summary of the known chemical and physical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	328.4 g/mol	[2]
CAS Number	451478-47-0	[2]
IUPAC Name	13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0 <sup>2</sup> , <sup>10</sup> .0 <sup>4</sup> , <sup>9</sup> .0 <sup>12</sup> , <sup>17</sup> ]octadeca-2(10),4(9),5,7-tetraen-7-ol	
Synonyms	10-Hydroxy-19(S),20(R)-dihydroperaksine	[2]
Appearance	Powder	[2]
Purity	>98% (as commercially available)	[2]
Predicted Relative Density	1.43 g/cm <sup>3</sup>	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

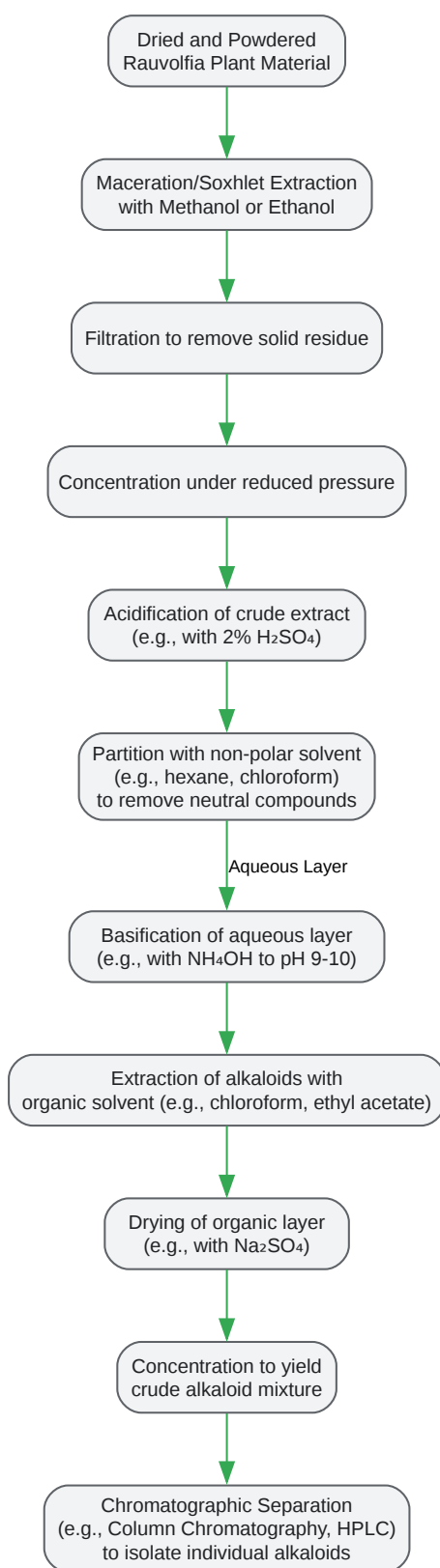
## Spectroscopic Data

Detailed experimental spectroscopic data for **10-Hydroxydihydroperaksine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not readily available in the surveyed literature. Such data is crucial for the unambiguous identification and characterization of the compound.

## Experimental Protocols

### Isolation of Alkaloids from Rauvolfia Species (General Protocol)

While a specific protocol for the isolation of **10-Hydroxydihydroperaksine** is not detailed in the available literature, a general approach for the extraction of alkaloids from Rauvolfia species can be outlined. The following workflow represents a typical acid-base extraction method.



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Caption: General workflow for the extraction and isolation of alkaloids from Rauvolfia species.

## Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data on the pharmacological activity, mechanism of action, and potential signaling pathways affected by **10-Hydroxydihydroperaksine**. While the source plant, *Rauwolfia serpentina*, is known for its antihypertensive effects, the contribution of **10-Hydroxydihydroperaksine** to this activity has not been elucidated. The general antihypertensive mechanisms of drugs include actions on calcium channels and adrenergic receptors, but any such effects of **10-Hydroxydihydroperaksine** have not been reported.<sup>[3][4][5][6][7][8][9][10][11][12][13]</sup>

Due to the absence of information on its interaction with specific biological pathways, the creation of a signaling pathway diagram as requested is not feasible at this time. Further research is required to determine the biological targets and pharmacological profile of this compound.

## Conclusion

**10-Hydroxydihydroperaksine** is a structurally defined natural product with known basic chemical properties. However, a comprehensive understanding of this molecule is hampered by the lack of publicly available, in-depth experimental data. For researchers and drug development professionals, this represents both a challenge and an opportunity. The elucidation of its full spectroscopic profile, the development of a specific and efficient synthesis or isolation protocol, and the investigation of its pharmacological properties are key areas for future research. Such studies will be essential to unlock the potential therapeutic applications of this intriguing indole alkaloid.

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